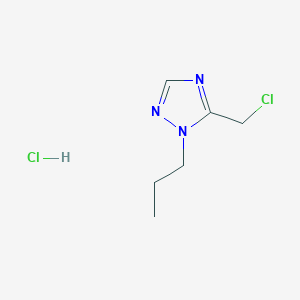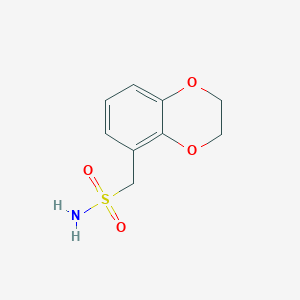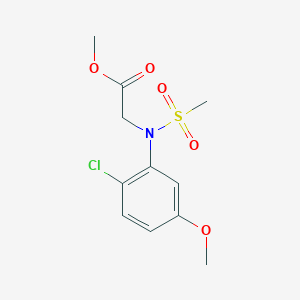
5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride
Overview
Description
5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride is likely a derivative of the 1,2,4-triazole class of compounds. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, triazoles are typically synthesized using the Huisgen 1,3-dipolar cycloaddition, a type of organic reaction . The chloromethyl and propyl groups could be added in subsequent steps, although the specifics would depend on the exact methods used .Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazole core, with a chloromethyl group attached to one carbon and a propyl group attached to another . The hydrochloride indicates the presence of a chloride ion, which could be involved in forming a salt with the triazole .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at any substituent groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. In general, triazoles are stable compounds and many are soluble in common organic solvents .Scientific Research Applications
Synthesis and Intermediate Applications
Agricultural Chemistry and Material Science
In agricultural chemistry and material science, 1,2,4-triazole derivatives, synthesized using 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride as a building block, are significant for their applications in developing new agrochemicals and materials with enhanced properties. Microwave-assisted synthesis methods have facilitated the efficient production of these derivatives, highlighting the compound's role in advancing synthetic methodologies and contributing to the field of green chemistry (L. Tan, F. Lim, A. Dolzhenko, 2017).
Corrosion Inhibition
Research into the corrosion inhibition properties of triazole derivatives, for which 5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride can serve as a precursor, has shown that these compounds exhibit promising attributes for protecting metals against corrosion, especially in harsh chemical environments. This application is critical for industries such as construction and metal processing, where the longevity and durability of materials are paramount (F. Bentiss, M. Bouanis, B. Mernari, M. Traisnel, H. Vezin, M. Lagrenée, 2007).
Mechanism of Action
properties
IUPAC Name |
5-(chloromethyl)-1-propyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-2-3-10-6(4-7)8-5-9-10;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBOJBACPIWHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)

![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)
![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1459476.png)



![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)

![{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1459490.png)


![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)